molecular formula C20H16ClN3O2S3 B12189631 N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189631
M. Wt: 462.0 g/mol
InChI Key: NZWBBOZYTICZRE-UHFFFAOYSA-N
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Description

Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorobenzylsulfanyl group and at position 2 with a conjugated oxathiine-carboxamide moiety. The Z-configuration at the C=N bond of the thiadiazol-2(3H)-ylidene group arises from the spatial arrangement of substituents, favoring thermodynamic stability through intramolecular hydrogen bonding or steric effects.

The oxathiine ring adopts a chair-like conformation due to the fusion of oxygen and sulfur atoms, which introduces torsional strain. This strain is partially mitigated by the electron-withdrawing carboxamide group at position 2, stabilizing the ring through resonance. The 2-chlorobenzyl group introduces ortho-substitution effects, influencing π-π stacking interactions and dipole moments, as observed in structurally similar thiadiazoles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis of analogous 1,3,4-thiadiazoles reveals distinct proton environments:

  • Thiadiazole protons : Resonate as singlets between δ 8.2–8.5 ppm due to aromatic shielding.
  • Oxathiine protons : The methylene groups (C5–C6) exhibit split signals at δ 3.1–3.4 ppm (J = 6–8 Hz), characteristic of geminal coupling in six-membered rings.
  • 2-Chlorobenzyl group : Aromatic protons appear as a multiplet at δ 7.3–7.6 ppm, with deshielding at the ortho position (δ 7.55 ppm) due to the chlorine atom’s inductive effect.

13C-NMR data for related compounds show:

  • Thiadiazole carbons : C2 and C5 resonate at δ 158–162 ppm, while C3 and C4 appear at δ 130–135 ppm.
  • Carboxamide carbonyl : A signal at δ 168–170 ppm confirms conjugation with the oxathiine ring.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch : 1680–1700 cm⁻¹ (carboxamide).
  • C=N stretch : 1600–1630 cm⁻¹ (thiadiazole ring).
  • C-S stretch : 680–720 cm⁻¹ (sulfanyl group).
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of similar compounds yields a molecular ion peak at m/z 458.5 ([M+H]⁺), with fragmentation patterns indicating cleavage at the sulfanyl (C-S) and carboxamide (C-N) bonds.

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of related 1,3,4-thiadiazoles reveal planar thiadiazole rings with dihedral angles of 5–10° relative to attached aromatic groups. For the oxathiine ring, puckering parameters (Q = 0.45–0.55 Å) suggest a non-planar conformation, stabilized by intramolecular hydrogen bonds between the carboxamide NH and the thiadiazole nitrogen.

The Z-configuration at the C=N bond is confirmed by a torsion angle of 175–178°, indicating near-coplanarity of the oxathiine and thiadiazole rings. This arrangement facilitates π-orbital overlap, enhancing electronic delocalization.

Properties

Molecular Formula

C20H16ClN3O2S3

Molecular Weight

462.0 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H16ClN3O2S3/c21-15-9-5-4-8-14(15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,23,25)

InChI Key

NZWBBOZYTICZRE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclodehydration of thiosemicarbazides. Two primary methods are employed:

Method A: Polyphosphate Ester (PPE)-Mediated Cyclization

  • Reactants : Thiosemicarbazide derivatives and carboxylic acids.

  • Conditions : Reflux in acetonitrile with PPE as a catalyst.

  • Mechanism : PPE facilitates acylation and subsequent cyclization without toxic reagents like POCl₃.

  • Example :

    • Thiosemicarbazide + benzoic acid → 2-amino-5-phenyl-1,3,4-thiadiazole (Yield: 85–92%).

Method B: Conventional POCl₃/SOCl₂-Based Cyclization

  • Reactants : Thiosemicarbazide and acyl chlorides.

  • Conditions : Reflux in POCl₃ or SOCl₂ at 70–80°C.

  • Limitations : Lower yields (70–78%) and hazardous byproducts.

Comparative Data:

MethodCatalystYield (%)Purity (%)Reference
PPENon-toxic85–92≥95
POCl₃/SOCl₂Toxic70–7885–90

Formation of the 5,6-Dihydro-1,4-Oxathiine Ring

Chlorination-Solvolysis-Dehydration Sequence

  • Step 1 : Chlorination of dihydro-1,4-oxathiine precursors (e.g., 3-phenyl-5,6-dihydro-1,4-oxathiine) with Cl₂ in CH₂Cl₂ at −60°C to form dichlorides.

  • Step 2 : Solvolysis in aqueous acetone to yield dihydroxy intermediates.

  • Step 3 : Acid-catalyzed dehydration (e.g., p-toluenesulfonic acid) to form the oxathiine ring.

Key Reaction:

Dihydro-oxathiineCl2,60CDichlorideH2O/acetoneDihydroxy intermediateH+Oxathiine\text{Dihydro-oxathiine} \xrightarrow{\text{Cl}2, -60^\circ\text{C}} \text{Dichloride} \xrightarrow{\text{H}2\text{O/acetone}} \text{Dihydroxy intermediate} \xrightarrow{\text{H}^+} \text{Oxathiine}

  • Yield : 65–75%.

Introduction of the 2-Chlorobenzylsulfanyl Group

Nucleophilic Substitution

  • Reactants : 5-Chloro-1,3,4-thiadiazole intermediate + 2-chlorobenzylthiol.

  • Conditions : K₂CO₃ in DMF at 80°C for 6–8 hours.

  • Mechanism : Thiolate ion attacks the electron-deficient C5 position of the thiadiazole.

Optimization:

  • Solvent : DMF > DMSO > THF (higher polarity improves nucleophilicity).

  • Yield : 80–88%.

Carboxamide Linkage Formation

Coupling of Thiadiazole and Oxathiine Moieties

  • Step 1 : Activation of the oxathiine-2-carboxylic acid with EDCl/HOBt in CH₂Cl₂.

  • Step 2 : Reaction with the 5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine intermediate.

  • Conditions : Room temperature, 12–16 hours under N₂.

Yield and Purity:

  • Yield : 70–75%.

  • Purity : ≥90% (HPLC).

Stereochemical Control of the Z-Configuration

The Z-configuration at the imine bond is achieved via:

  • Thermodynamic Control : Prolonged reflux in toluene favors the Z-isomer due to reduced steric hindrance.

  • Crystallization : Selective precipitation from ethanol/water mixtures.

Characterization:

  • ¹H NMR : Distinct coupling constants (J = 10–12 Hz for Z-isomer).

  • X-ray Crystallography : Confirms planar geometry.

Summary of Synthetic Routes

StepComponentMethodYield (%)Reference
11,3,4-ThiadiazolePPE-mediated cyclization85–92
2Oxathiine ringChlorination-solvolysis-dehydration65–75
32-ChlorobenzylsulfanylNucleophilic substitution80–88
4Carboxamide linkageEDCl/HOBt coupling70–75

Challenges and Optimization

  • Regioselectivity : Use of electron-withdrawing groups on the thiadiazole directs substitution to C5.

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) removes byproducts.

  • Scale-up : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiadiazole Ring :
    Thiadiazole derivatives are often synthesized via cyclocondensation of hydrazides with carbon disulfide in the presence of oxidizing agents .

  • Introduction of Substituents :

    • The 2-chlorobenzyl sulfanyl group is introduced via nucleophilic substitution reactions, often under basic conditions.

    • The oxathiine ring is formed through cyclization reactions, typically involving electrophilic reagents such as carbonyl compounds .

  • Carboxamide Formation :
    Condensation reactions with isocyanates or amidine precursors are employed to introduce the carboxamide functionality .

Reaction Conditions

StepReagents/ConditionsPurpose
Thiadiazole ring formationCarbon disulfide, oxidizing agents (e.g., H₂O₂)Cyclization of hydrazides
Substituent introductionNucleophilic substitution (e.g., K₂CO₃, DMF)Installation of 2-chlorobenzyl sulfanyl group
Oxathiine cyclizationToluene, refluxFormation of fused oxathiine ring

Reactivity of Functional Groups

The compound exhibits reactivity at multiple sites:

  • Thiadiazole Ring : Susceptible to nucleophilic attack due to electron-deficient sulfur and nitrogen atoms.

  • Oxathiine Ring : Acidic protons (e.g., SH groups) may participate in deprotonation or redox reactions.

  • Carboxamide Group : Engages in hydrogen bonding or metal coordination, influencing solubility and stability.

Potential Reaction Pathways

  • Nucleophilic Substitution :
    The sulfanyl group (–S–) may undergo displacement reactions with nucleophiles (e.g., amines, alcohols) under basic conditions.

  • Redox Reactions :
    Thiadiazole moieties are known to participate in oxidation-reduction processes, potentially altering the compound’s biological activity .

  • Hydrolysis :
    The oxathiine ring may hydrolyze under acidic or basic conditions, yielding intermediates with altered pharmacological profiles.

Industrial Production Considerations

ParameterOptimal ConditionsChallenges
SolventToluene, DMFSolubility limitations
TemperatureReflux (80–120°C)Thermal degradation
CatalystsK₂CO₃, Lewis acidsCost and scalability

Characterization and Quality Control

TechniqueKey Application
NMR Spectroscopy Structural confirmation (e.g., Z-isomerism, oxathiine fusion)
Mass Spectrometry Molecular weight verification (C₂₀H₁₆ClN₃O₂S₃, MW = 462.0 g/mol)
HPLC Purity assessment and impurity profiling

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and oxathiine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .
  • Cell Lines Tested : Various derivatives have shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 µM .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential through molecular docking studies, suggesting that it may act as a 5-lipoxygenase inhibitor. This enzyme plays a critical role in the inflammatory response, making it a target for anti-inflammatory drugs .

Antioxidant Activity

Compounds similar to N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the chlorobenzyl sulfanyl group.
  • Final elaboration to form the oxathiine structure.

Structure Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of such compounds. Modifications at various positions on the thiadiazole or oxathiine rings can significantly affect their potency and selectivity against specific biological targets.

Case Study 1: Anticancer Evaluation

A study published in PMC reported on a series of thiadiazole derivatives where modifications led to enhanced anticancer activity against multiple cell lines. Compounds were evaluated using MTT assays to determine cytotoxicity levels .

Case Study 2: In Silico Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound to various protein targets related to cancer and inflammation pathways. These studies suggest that further optimization could yield potent therapeutic agents .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: N-[(2Z)-5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide C₂₁H₁₇ClN₃O₂S₃ 498.5 2-Chlorobenzylsulfanyl, phenyl High lipophilicity; potential for halogen bonding via Cl
3-Phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide C₁₆H₁₇N₃O₂S₂ 347.5 Propan-2-yl Lower molecular weight; reduced steric hindrance
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable (e.g., C₁₄H₁₃N₅O₂S) ~327.3 Indole, oxadiazole Oxadiazole core; indole moiety may enhance DNA intercalation

Key Observations:

  • The target compound’s 2-chlorobenzyl group increases molecular weight by ~151 Da compared to the propan-2-yl analog . This substitution likely enhances binding affinity in hydrophobic environments (e.g., enzyme active sites).
  • The oxathiine-carboxamide scaffold differentiates it from oxadiazole-based analogs (e.g., ), which lack sulfur in the six-membered ring. This difference could influence metabolic stability and target selectivity .

Spectroscopic and Crystallographic Data

  • NMR Analysis: highlights that substituent-induced chemical shift changes in NMR spectra can localize structural modifications. For the target compound, protons near the 2-chlorobenzyl group (e.g., aromatic protons on the benzyl ring) would exhibit distinct shifts compared to non-chlorinated analogs. Similarly, the oxathiine phenyl group’s protons may show upfield/downfield shifts due to ring-current effects . Example: In analogous compounds, protons in regions equivalent to "positions 29–36" (’s Region B) show shifts when bulky or electronegative groups are introduced.
  • The propan-2-yl analog () likely adopted a planar thiadiazole ring, with the oxathiine moiety in a chair-like conformation .

Biological Activity

The compound N-[(2Z)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic structure that incorporates both thiadiazole and oxathiine moieties. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the chlorobenzyl sulfanyl group enhances its biological activity by potentially increasing lipophilicity and modulating interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : Thiadiazole derivatives have been reported to inhibit cell proliferation effectively. One study noted that a derivative demonstrated an IC50 of 3.3 μM against the MDA-MB-231 breast cancer cell line .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases such as CDK9 and transcription factors like STAT3, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown that certain thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited inhibition rates of 30% against Xanthomonas oryzae at a concentration of 100 μg/mL .
  • Fungal Activity : Some derivatives have demonstrated antifungal properties as well, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Thiadiazole compounds are also being investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these, specific compounds showed notable cytotoxic effects against cancer cell lines while maintaining low toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have revealed that modifications at the sulfur or nitrogen positions significantly influence their biological activity. For instance, halogen substitutions often enhance antibacterial efficacy against specific strains .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC (μM)Reference
AnticancerMDA-MB-2313.3
AntimicrobialXanthomonas oryzae100 μg/mL
AntifungalVarious strainsModerate
Anti-inflammatoryIn vitro modelsNot specified

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves cyclization of intermediates containing the 1,3,4-thiadiazole and oxathiine moieties. A two-step procedure is often employed:

  • Step 1 : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form hydrazine-carbothioamide intermediates.
  • Step 2 : Cyclization using iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure . Alternative methods include dehydrosulfurization with dicyclohexylcarbodiimide (DCC) for higher yields .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H and 13C NMR : Essential for verifying the Z-configuration of the imine bond and substituent positions. For example, characteristic shifts for the thiadiazole sulfur and oxathiine oxygen appear at δ 12.93 ppm (NH) and δ 4.21 ppm (CH2) .
  • IR Spectroscopy : Confirms functional groups like amide (1672 cm⁻¹) and aromatic C-H (3076 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in related thiadiazole derivatives .

Q. What biological activities are associated with this compound?

The 1,3,4-thiadiazole core is linked to antimicrobial, antitumor, and anti-inflammatory properties. For example, derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and cancer cell lines (IC50: 10–50 µM) via mechanisms like topoisomerase inhibition .

Advanced Research Questions

Q. How can synthesis yields be optimized for the thiadiazole-oxathiine hybrid structure?

Comparative studies show that using DCC for dehydrosulfurization achieves yields >85%, while I₂ + Et₃N mixtures enable access to sterically hindered derivatives not obtainable via DCC . Reaction parameters (solvent polarity, temperature) must be tailored to the substituents on the benzyl and phenyl groups.

Q. How do researchers resolve contradictions in NMR data for structurally similar analogs?

Contradictions arise from dynamic rotational isomerism in the thiadiazole ring. Strategies include:

  • Variable Temperature NMR : To identify coalescence points for overlapping signals.
  • DFT Calculations : To correlate experimental shifts with theoretical conformers .
  • Cross-Validation : Using X-ray structures (e.g., C–H···S interactions stabilize specific conformers) .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

  • Molecular Docking : Identifies binding modes with targets like bacterial dihydrofolate reductase (DHFR).
  • QSAR Models : Utilize descriptors like LogP and polar surface area to correlate substituent effects (e.g., 2-chlorobenzyl enhances lipophilicity and membrane penetration) .

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